Mycenon

Description

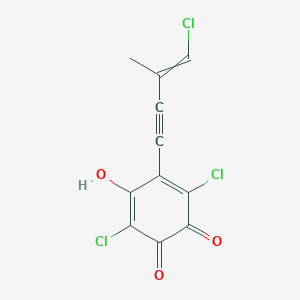

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H5Cl3O3 |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

3,6-dichloro-4-(4-chloro-3-methylbut-3-en-1-ynyl)-5-hydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C11H5Cl3O3/c1-5(4-12)2-3-6-7(13)10(16)11(17)8(14)9(6)15/h4,15H,1H3 |

InChI Key |

DHXRSIONKUJHQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |

Synonyms |

mycenon |

Origin of Product |

United States |

Elucidation of Mycenon Biosynthesis and Metabolic Pathways

Precursor Identification and Early Biosynthetic Intermediates of Mycenon

The direct precursors for this compound biosynthesis have not been experimentally identified. However, based on the biosynthesis of other fungal aromatic compounds and benzoquinones, two primary pathways are considered the most probable sources for the core carbon skeleton: the shikimate pathway and the polyketide pathway.

Shikimate Pathway : This pathway is essential for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in fungi. nih.govnih.gov Intermediates from this pathway, such as chorismate or prephenate, serve as the foundational building blocks for a vast array of aromatic secondary metabolites, including some quinones. nih.govresearchgate.net It is plausible that the this compound backbone originates from an intermediate of the shikimate pathway, which then undergoes subsequent tailoring reactions.

Polyketide Pathway : Fungal polyketide synthases (PKSs) assemble complex carbon chains through the repeated condensation of simple acyl-CoA starter and extender units, such as acetyl-CoA and malonyl-CoA. wikipedia.org These polyketide chains can then be cyclized and aromatized to form a wide variety of phenolic compounds, which are common precursors to benzoquinones. pnas.orgnih.govmdpi.com The biosynthesis of the bibenzoquinone oosporein (B1530899) in fungi, for example, begins with the PKS-mediated production of orsellinic acid. pnas.org A similar polyketide-based origin is a strong possibility for the this compound scaffold.

Enzymatic Chlorination Mechanisms in this compound Biogenesis

A defining feature of this compound is its trichlorinated structure. nih.gov The incorporation of chlorine atoms onto an organic scaffold in fungi is catalyzed by specific halogenating enzymes. The two most well-characterized families of such enzymes are flavin-dependent halogenases and haloperoxidases. mdpi.com

Flavin-Dependent Halogenases (FDHs) : These enzymes are frequently found in fungal secondary metabolite biosynthetic gene clusters. mdpi.com FDHs utilize a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion (Cl-) to generate a highly reactive chlorine species, believed to be hypochlorous acid (HOCl), within a protected active site. nih.govnih.gov This reactive species is then directed toward the substrate, enabling regioselective chlorination. researchgate.net The presence of a flavin-dependent halogenase is the most likely mechanism for the specific chlorination pattern observed in this compound. The first fungal FDH, Rdc2, was identified in the radicicol (B1680498) biosynthesis pathway. nih.gov

Haloperoxidases : This class of enzymes, which includes heme-dependent and vanadium-dependent haloperoxidases, uses hydrogen peroxide to oxidize halides. mdpi.com The first halogenating enzyme discovered was a heme-dependent chloroperoxidase from the fungus Caldariomyces fumago. mdpi.com While capable of chlorination, haloperoxidases are often less specific than FDHs and may not be directly encoded within a biosynthetic gene cluster, making them a less probable, but still possible, agent in this compound's targeted biosynthesis. nih.gov

Pathways for Benzoquinone Ring Formation in this compound

The formation of the 1,4-benzoquinone (B44022) ring is a critical step in this compound biosynthesis. In fungi, this structure is typically formed through the oxidation of a hydroquinone (B1673460) precursor, which itself can be derived from several metabolic routes.

Oxidation of Phenolic Precursors : The most common route to benzoquinones involves the enzymatic oxidation of precursor molecules like hydroxylated aromatic acids or resorcinols, which may originate from either the shikimate or polyketide pathways. pnas.orgresearchgate.net For instance, the biosynthesis of the fungal bibenzoquinone oosporein involves the hydroxylation of orsellinic acid to form a benzenetriol intermediate, which is then oxidized and dimerized. pnas.org A similar process involving hydroxylation and subsequent oxidation of a phenolic intermediate is likely involved in forming the this compound core. Enzymes such as phenol (B47542) oxidases, laccases, or cytochrome P450 monooxygenases could catalyze these oxidative steps.

Quinone Reductases : Basidiomycetes like Phanerochaete chrysosporium possess 1,4-benzoquinone reductases. These enzymes catalyze the two-electron reduction of quinones to hydroquinones, playing a role in both the biosynthesis and detoxification of these compounds. nih.gov The reversible nature of this reaction highlights the central role of the hydroquinone-quinone redox couple in fungal metabolism.

Genetic Determinants and Regulatory Elements in this compound Biosynthesis

While the specific gene cluster responsible for this compound production has not yet been identified, the genetic architecture for fungal secondary metabolite biosynthesis is well-established. It is highly probable that the genes encoding the enzymes for this compound's pathway are organized into a contiguous biosynthetic gene cluster (BGC). nih.gov

A typical fungal BGC would be expected to contain:

A backbone synthase gene : This would be either a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS), responsible for creating the core structure.

Tailoring enzyme genes : These genes encode enzymes for modifications such as chlorination (e.g., a flavin-dependent halogenase), oxidation (e.g., P450 monooxygenases), and methylation.

A transporter gene : This gene would encode a protein responsible for exporting the final product out of the cell.

A pathway-specific transcription factor : Often a Zn(II)2Cys6-type protein, this regulator controls the expression of the other genes within the BGC. mdpi.com

The expression of this putative BGC is likely controlled by a hierarchical regulatory network that responds to various environmental and developmental cues. nih.gov This network includes:

Global Regulators : Proteins like LaeA and VeA are part of a conserved fungal regulatory complex (the Velvet complex) that controls the expression of numerous secondary metabolite BGCs in response to signals such as light. mdpi.comresearchgate.net

Chromatin Remodeling : The expression of BGCs is often controlled epigenetically through histone modifications. nih.gov In their silent state, clusters are typically associated with repressive chromatin marks, and activation involves the recruitment of enzymes that create a more open chromatin structure, allowing for transcription. researchgate.net

Influence of Cultivation Parameters on this compound Production in Mycena Species

The production of secondary metabolites in fungi is profoundly influenced by cultivation conditions. nih.gov While studies specifically measuring this compound yield are not available, research on related Mycena species provides insights into the optimal conditions for growth and general metabolite production. These parameters serve as a foundational baseline for optimizing the fermentation process for this compound.

Key parameters influencing metabolite production in Mycena include:

Carbon and Nitrogen Sources : Studies on Mycena leptocephala have shown that the organism grows better and exhibits higher antifungal activity when malt (B15192052) extract plus glucose are used as carbon sources and yeast extract is the nitrogen source. researchgate.net The use of starch as a carbon source resulted in lower growth and activity. researchgate.net

pH : The initial pH of the culture medium is a critical factor. For M. leptocephala, maximum growth and production of antifungal agents were observed at an initial pH of 5.5, with no detectable growth at pH 3.5 or 7.5. researchgate.net

Temperature : Fungal growth and enzyme activity are temperature-dependent. The optimal temperature for the growth of M. leptocephala was found to be 25°C, with very low growth observed at 20°C and 37°C. researchgate.net

Culture Medium : In a study of Mycena pelianthina, the highest mycelial biomass was achieved in Potato Dextrose Yeast Broth (PDYB) medium after 20 days of incubation. researchgate.net

These findings suggest that this compound production in Mycena sp. TA 87202 would likely be favored in a nutrient-rich medium with complex carbohydrates and an organic nitrogen source, under acidic conditions and at a moderate temperature of around 25°C. Systematic optimization of these parameters using experimental design strategies could significantly enhance yields. nih.gov

Interactive Data Table: Cultivation Parameters for Mycena Species

The following table summarizes findings from studies on Mycena species, which can inform the cultivation strategy for this compound production.

| Parameter | Species Studied | Optimal Condition/Observation | Source(s) |

| Temperature | Mycena leptocephala | 25°C for maximum growth and activity. | researchgate.net |

| pH | Mycena leptocephala | Initial pH of 5.5 for maximum growth. | researchgate.net |

| Carbon Source | Mycena leptocephala | Malt extract plus glucose. | researchgate.net |

| Nitrogen Source | Mycena leptocephala | Yeast extract. | researchgate.net |

| Culture Medium | Mycena pelianthina | Potato Dextrose Yeast Broth (PDYB) for biomass. | researchgate.net |

| Incubation Time | Mycena pelianthina | 20 days for maximum biomass in PDYB. | researchgate.net |

Molecular and Cellular Mechanisms of Mycenon S Biological Actions

Mycenon as a Potent Isocitrate Lyase (ICL) Inhibitor

This compound (C₁₁H₅Cl₃O₃) is a natural product that has been identified as a potent inhibitor of isocitrate lyase (ICL, EC 4.1.3.1). nih.gov This enzyme is a critical component of the glyoxylate (B1226380) cycle, an anabolic pathway that enables organisms to synthesize carbohydrates from two-carbon compounds such as acetate (B1210297). Notably, this compound's inhibitory action is specific to isocitrate lyase, as it does not affect malate (B86768) synthase, the second essential enzyme of the glyoxylate cycle. nih.gov

Isocitrate lyase is a widespread enzyme found in a variety of organisms, including bacteria, fungi, plants, and nematodes, but it is absent in mammals. wikipedia.org This distribution makes it an attractive target for the development of antimicrobial agents. The enzyme catalyzes the reversible cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org

Biochemical properties of ICL can vary between organisms. For instance, the molecular mass of prokaryotic ICL is approximately 48 kDa, whereas its eukaryotic counterpart is larger, around 67 kDa. wikipedia.org A key feature conserved across fungal, plant, and bacterial ICLs is a cysteine residue located within a conserved hexapeptide sequence, which is crucial for its catalytic activity. wikipedia.org The regulation of ICL activity is also a critical aspect of cellular metabolism. In many bacteria, the activity of the tricarboxylic acid (TCA) cycle enzyme, isocitrate dehydrogenase, is modulated by phosphorylation. When isocitrate dehydrogenase is inactivated by phosphorylation, the flux of isocitrate is redirected through the glyoxylate cycle, a condition often observed when bacteria are cultured on acetate as the sole carbon source. wikipedia.org

Table 1: General Biochemical Properties of Isocitrate Lyase from Various Organisms

| Organism Type | Typical Molecular Mass (kDa) | Key Conserved Residue | Cellular Location | Metabolic Significance |

|---|---|---|---|---|

| Bacteria | ~48 | Cysteine | Cytoplasm | Utilization of C2 compounds, pathogenesis |

| Fungi | ~67 | Cysteine | Glyoxysomes/Cytoplasm | Utilization of C2 compounds, pathogenesis |

| Plants | ~67 | Cysteine | Glyoxysomes | Seed germination, lipid metabolism |

Kinetic studies have demonstrated that this compound is a potent inhibitor of ICL from various sources. The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The Ki values for this compound against ICL from a plant, a bacterium, and a fungus highlight its broad-spectrum activity. nih.gov

Table 2: Inhibition Constants (Ki) of this compound against Isocitrate Lyase from Different Organisms

| Organism | Source of ICL | Ki Value (µM) | Reference |

|---|---|---|---|

| Plant | Ricinus communis | 5.2 | nih.gov |

| Bacterium | Acinetobacter calcoaceticus | 11 | nih.gov |

| Fungus | Neurospora crassa | 7.4 | nih.gov |

While these Ki values establish the potency of this compound, detailed kinetic analyses to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been extensively reported in the available literature.

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray analysis. nih.gov However, to date, there are no publicly available crystal structures of the this compound-ICL complex. Such structural data would be invaluable for understanding the specific molecular interactions between the inhibitor and the active site of the enzyme. Furthermore, computational modeling and docking studies, which could predict the binding mode of this compound to ICL, have not been reported. These structural insights would be crucial for the rational design of more potent and selective ICL inhibitors based on the this compound scaffold.

Impact of this compound on the Glyoxylate Cycle and Microbial Carbon Metabolism

The inhibition of ICL by this compound has profound consequences for the metabolic flexibility of microorganisms. The glyoxylate cycle is essential for growth on non-fermentable two-carbon substrates, such as acetate and fatty acids. By blocking this pathway, this compound effectively prevents the net conversion of these C2 compounds into four-carbon intermediates like succinate, which are necessary for gluconeogenesis and other biosynthetic processes.

Given that this compound potently inhibits ICL, it is expected to significantly impair the ability of fungi and bacteria to grow on acetate as a sole carbon source. The glyoxylate cycle is the primary route for acetate assimilation in many microorganisms. Inhibition of ICL would lead to a cessation of growth or reduced growth rates when these organisms are cultured in environments where C2 compounds are the predominant carbon source. While this is a direct and anticipated consequence of ICL inhibition, specific experimental studies detailing the dose-dependent effect of this compound on the growth of various fungal and bacterial species on acetate-containing media are not extensively documented in the available scientific literature.

The antifungal activity of this compound is a direct outcome of its ability to inhibit ICL. nih.gov By disrupting a central metabolic pathway, this compound can lead to a range of detrimental effects on fungal cells. However, specific studies detailing the morphological and developmental consequences of this compound treatment on fungi are limited. It is plausible that ICL inhibition could lead to altered hyphal morphology, reduced sporulation, and other phenotypic changes indicative of metabolic stress. The genus Mycena is known to produce a variety of antifungal compounds, suggesting a potential ecological role in competing with other microorganisms. researchgate.net The growth of fungi, including Mycena species themselves, is sensitive to environmental conditions, which can influence their metabolic activities and secondary metabolite production. researchgate.net

Modulation of Microbial Virulence by this compound-Mediated ICL Inhibition

The inhibition of isocitrate lyase by this compound directly impacts the virulence of pathogenic microbes that rely on the glyoxylate cycle for survival and proliferation within a host. During infection, pathogens often encounter nutrient-limited environments where they must metabolize alternative carbon sources, such as host-derived fatty acids. By blocking ICL, this compound disrupts this critical metabolic flexibility, thereby attenuating the pathogen's ability to establish and maintain infection.

In pathogenic fungi, the glyoxylate cycle is a key virulence factor. For Candida albicans, an opportunistic human pathogen, the ability to utilize non-glucose carbon sources is vital for survival and growth within host tissues, such as in nutrient-poor phagocytic cells nih.gov. The expression of genes involved in fatty acid metabolism and the glyoxylate cycle increases in biofilm environments, suggesting a role in persistence and virulence nih.gov. By inhibiting ICL, this compound can disrupt this metabolic adaptation, thereby hindering the virulence of C. albicans.

For the plant pathogenic fungus Magnaporthe grisea, the causative agent of rice blast disease, the glyoxylate cycle is indispensable for pathogenicity nih.govresearchgate.net. The fungus must form a specialized infection structure called an appressorium to penetrate the plant cuticle. This process requires significant energy and biosynthetic precursors, which are generated through the metabolism of stored lipids via the glyoxylate cycle. Inhibition of ICL by compounds like this compound would be expected to interfere with appressorium formation and function, thus preventing the fungus from successfully infecting its host plant researchgate.netnih.gov.

This compound has demonstrated direct inhibitory effects on bacterial isocitrate lyase. Research has determined a specific inhibition constant (Ki-value) for this compound against the ICL enzyme isolated from Acinetobacter calcoaceticus, highlighting its potential to disrupt the metabolism of this opportunistic pathogen nih.gov.

The role of ICL in the virulence of Mycobacterium tuberculosis (Mtb) is particularly well-documented mdpi.comnih.gov. During the persistent or latent phase of tuberculosis, Mtb resides within host macrophages and relies on the glyoxylate shunt to metabolize fatty acids from host lipids as its primary carbon source mdpi.comnih.gov. The ICL enzyme is crucial for this metabolic switch and is essential for the survival and persistence of Mtb in this environment . Genetic deletion of the ICL genes has been shown to impair Mtb survival in macrophages and reduce its virulence mdpi.com. As a potent inhibitor of ICL, this compound is positioned to attenuate Mtb virulence by disrupting this essential survival pathway nih.govnih.gov.

| Organism | Ki-value (μM) | Reference |

|---|---|---|

| Acinetobacter calcoaceticus | 11 | nih.gov |

| Neurospora crassa (fungus) | 7.4 | nih.gov |

| Ricinus communis (plant) | 5.2 | nih.gov |

Broader Antimicrobial Activity Spectrum of this compound

Initial studies of this compound revealed that its biological activity is not limited to ICL inhibition alone, but extends to direct antimicrobial effects. The compound was reported to be active against a range of bacteria and fungi upon its discovery nih.gov.

This compound has been identified as possessing antibacterial properties nih.gov. While detailed studies outlining its specific spectrum of activity and minimum inhibitory concentrations (MICs) against a wide array of bacterial strains are not extensively available in the cited literature, its foundational discovery notes its general efficacy against bacteria. This suggests a potential for broad-spectrum activity, encompassing both Gram-positive and Gram-negative strains.

In addition to its antibacterial effects, this compound is also active against fungi nih.gov. The genus Mycena, from which this compound is derived, is known for producing various bioactive compounds with antimicrobial properties, including antifungal metabolites researchgate.net. The direct inhibition of ICL, a validated fungal virulence factor, combined with other potential mechanisms of action, contributes to its efficacy against diverse fungal pathogens nih.gov.

Chemical Synthesis and Derivatization Studies of Mycenon

Total Synthesis Approaches for Mycenon and its Stereoisomers

There are currently no published reports detailing the total synthesis of this compound or any of its potential stereoisomers. The development of a synthetic route is a critical first step in enabling medicinal chemistry efforts.

Design and Synthesis of this compound Analogs and Derivatives

Without a known method to construct the this compound scaffold, the rational design and synthesis of analogs and derivatives have not been pursued in the scientific literature. The ability to create structural variations is essential for probing the molecule's interaction with its biological target.

Structure-Activity Relationship (SAR) Investigations for ICL Inhibitory Potency

Structure-activity relationship (SAR) studies are contingent on the availability of a series of related compounds with systematic structural modifications. As no synthesis of this compound analogs has been described, SAR investigations to delineate the key structural features responsible for its ICL inhibitory activity have not been conducted.

Exploration of Modified this compound Structures for Enhanced Biological Activities

The exploration of modified structures to enhance biological activity, improve pharmacokinetic properties, or reduce potential toxicity is a standard practice in drug discovery. However, in the case of this compound, this process is stalled pending the development of a viable synthetic strategy.

Advanced Analytical Methodologies for Mycenon Characterization and Detection

Optimized Extraction and Pre-purification Techniques for Mycenon from Biological Matrices

The initial and often most critical step in analyzing this compound from biological matrices involves efficient extraction and pre-purification. Biological matrices, such as tissues, fluids, or microbial cultures, are highly complex and contain numerous endogenous compounds that can interfere with downstream analytical processes mdpi.commdpi.com. The goal of extraction is to selectively isolate this compound while minimizing the co-extraction of interfering substances and maximizing recovery.

Common extraction methods applicable to compounds from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) mdpi.comslideshare.netnih.gov. LLE involves partitioning the analyte between two immiscible liquid phases, often requiring careful selection of solvents and pH adjustment to optimize this compound's solubility in the organic phase mdpi.comresearchgate.net. SPE, on the other hand, utilizes a solid sorbent material to selectively retain the analyte, followed by elution with a suitable solvent. This method generally offers better selectivity, higher recoveries, and cleaner extracts compared to LLE mdpi.com. Modern advancements in extraction include microextraction techniques like solid-phase microextraction (SPME) and matrix solid-phase dispersion (MSPD), which aim to reduce solvent consumption and sample preparation time mdpi.comnih.govdrawellanalytical.com. Pre-purification steps, such as protein precipitation or phospholipid removal, are often integrated to further reduce matrix effects, especially when coupling with sensitive detection techniques like mass spectrometry researchgate.netchromatographytoday.commestrelab.com.

High-Resolution Chromatographic Separations of this compound (e.g., HPLC, UPLC, GC)

Chromatographic techniques are indispensable for separating this compound from other compounds in complex extracts before detection and quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used for non-volatile or thermally labile compounds, while gas chromatography (GC) is suitable for volatile or semi-volatile analytes nih.govalwsci.com.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interaction with a stationary phase and a liquid mobile phase researchgate.net. It is a versatile technique for this compound, allowing for separation based on polarity, hydrophobicity, or ionic characteristics, depending on the chosen column and mobile phase ijsrtjournal.com. HPLC offers high sensitivity and can handle complex mixtures, making it suitable for both identification and quantification ijsrtjournal.combioanalysis-zone.com.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advanced form of HPLC that utilizes smaller particle sizes in its columns (typically less than 2 µm) and operates at higher pressures numberanalytics.commonash.edu.my. This results in significantly faster separations, improved resolution, and enhanced sensitivity compared to conventional HPLC bioanalysis-zone.comnumberanalytics.commonash.edu.my. UPLC is particularly advantageous for complex biological samples, enabling the detection of trace levels of compounds with high precision bioanalysis-zone.commonash.edu.my.

Gas Chromatography (GC): If this compound or a suitable derivative is volatile and thermally stable, GC can be employed. In GC, the sample is vaporized and transported by an inert carrier gas through a column, where components are separated based on their boiling points and interactions with the stationary phase nih.govijsrtjournal.com. GC is known for its high efficiency and speed for volatile analytes alwsci.com.

Mass Spectrometry (MS) Applications for this compound Identification and Quantification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that identifies molecules by measuring their mass-to-charge ratio (m/z) after ionization mdpi.comresearchgate.net. When coupled with chromatography, it provides highly sensitive and selective detection for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of LC with the identification capabilities of MS. It is a preferred method for bioanalysis due to its high sensitivity and selectivity, allowing for the detection of this compound in complex biological samples researchgate.netslideshare.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS (also known as LC-MS/MS) employs two stages of mass analysis, providing enhanced specificity and sensitivity for quantification mdpi.comcriver.com. This technique is particularly valuable for this compound in complex matrices, as it can differentiate the target compound from isobaric interferences and provide structural information through fragmentation patterns mdpi.comslideshare.netmdpi.com. The use of multiple reaction monitoring (MRM) in LC-MS/MS is highly effective for targeted quantification, offering femtogram-level limits of detection slideshare.netcriver.com.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as quadrupole time-of-flight (QTOF) MS, offers accurate mass measurements with high resolving power (typically >10,000) mdpi.comslideshare.net. This allows for the precise determination of this compound's molecular weight and elemental composition, aiding in its unambiguous identification and the detection of potential metabolites or structural variants ijsrtjournal.commdpi.comnih.gov. HRMS can be utilized in both targeted and untargeted approaches for comprehensive analysis mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules researchgate.netresearchgate.net. For this compound, NMR would be crucial for confirming its chemical structure, determining stereochemistry, and identifying functional groups.

1D NMR (¹H NMR, ¹³C NMR): Proton NMR (¹H NMR) provides information on the number and environment of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton and functional groups biocompare.com. Chemical shifts and coupling patterns in these spectra are key to initial structural assignments biocompare.comlambda-at.com.

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Two-dimensional NMR experiments provide correlations between different nuclei, offering more comprehensive structural insights researchgate.netnumberanalytics.com.

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, indicating adjacent protons in the molecule numberanalytics.compromega.com.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, assigning proton signals to their respective carbons promega.com.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, providing information about connectivity across quaternary carbons and functional groups numberanalytics.compromega.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about spatial proximity between nuclei, which is vital for determining stereochemical configurations and conformations researchgate.net.

NMR, especially in combination with computational methods for computer-assisted structure elucidation (CASE), allows for the unambiguous determination of complex molecular structures like this compound researchgate.netcidrz.org.

Spectrophotometric and Fluorimetric Detection Methods for this compound

Spectrophotometric and fluorimetric methods are optical techniques used for the detection and quantification of compounds based on their interaction with light.

Spectrophotometry (UV-Vis): UV-Vis spectrophotometry measures the amount of light absorbed by a sample at specific wavelengths mdpi.comnih.gov. If this compound possesses a chromophore (a part of the molecule that absorbs light in the UV-Vis region), its concentration can be determined by measuring absorbance, typically based on the Beer-Lambert Law nih.gov. This method is generally cost-effective and versatile for routine analyses nih.gov.

Fluorimetry (Fluorescence Spectrophotometry): Fluorimetry detects light emitted by a sample after it has absorbed light at a specific excitation wavelength nih.gov. This technique is significantly more sensitive than UV-Vis spectrophotometry, often achieving detection limits up to 1,000 times lower alwsci.com. If this compound is naturally fluorescent or can be derivatized to become fluorescent, fluorimetry offers high sensitivity and specificity for its detection, making it ideal for trace-level analysis nih.gov.

Development of Immunological Assays for this compound Detection

Immunological assays leverage the specific binding between an antigen (this compound, in this case) and its corresponding antibody for detection and quantification. These assays are known for their high specificity and sensitivity, even in complex biological samples nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay format that involves immobilizing the target antigen (this compound) or an antibody to a solid surface, followed by a series of binding and washing steps, and finally detection via an enzyme-linked antibody that produces a measurable signal (e.g., color change, fluorescence, or luminescence) mdpi.comslideshare.net. ELISA can be adapted to detect this compound directly (if an antibody against it exists) or antibodies produced in response to this compound exposure. Advantages include high sensitivity, relatively low cost, and high throughput.

Other Immunoassays: Beyond ELISA, other immunological assays like radioimmunoassay (RIA) or more advanced techniques such as Luminex assays or ELISpot assays could theoretically be developed for this compound promega.comcidrz.org. These methods offer varying degrees of sensitivity, multiplexing capabilities, and throughput, depending on the specific application and the availability of this compound-specific antibodies or antigens. The development of such assays for this compound would require the production of specific antibodies against the compound, which is a significant undertaking.

Ecological and Biotechnological Implications of Mycenon Research

Role of Mycenon in Interspecies Chemical Communication and Defense in Fungal Ecosystems

Fungi, particularly Basidiomycetes, engage in complex chemical communication and defense strategies within their ecosystems, often mediated by specialized secondary metabolites dokumen.pub. This compound, a chlorinated benzoquinone derivative isolated from the Basidiomycete Mycena species TA 87202, exemplifies such a compound nih.gov. The production of bioactive secondary metabolites by basidial fungi serves as a crucial mechanism to gain a competitive advantage against other microorganisms vying for the same nutrients and to protect themselves from fungivorous animals dokumen.pubnih.gov.

This compound has demonstrated activity against both bacteria and fungi, suggesting its involvement in interspecies defense mechanisms nih.govijper.org. While the broader "wood wide web" concept illustrates how fungal mycelial networks facilitate nutrient transfer and communication among plants and other organisms, and defend against pathogens, this compound's specific contribution lies in its direct antimicrobial properties hostdefense.combioneers.org. This chemical defense helps Mycena species thrive in competitive environments by inhibiting the growth of potential microbial rivals.

Contribution of this compound to the Diversity of Chlorinated Natural Products from Basidiomycetes

This compound stands out as a novel chlorinated benzoquinone derivative, adding to the extensive array of organohalogen compounds produced by Basidiomycetes nih.gov. Historically, chlorinated aromatic compounds were largely considered synthetic pollutants; however, it has become increasingly apparent that nature, particularly the fungal kingdom, is a prolific source of these compounds researchgate.netfrontiersin.orginfona.plasm.org.

Basidiomycota, an ecologically significant phylum, widely produces organohalogen compounds davidmoore.org.ukresearchgate.net. This compound is specifically noted as a chloroaromatic produced by Mycena species asm.org. Studies have shown that common wood- and forest litter-degrading fungi, including Basidiomycetes, can produce substantial amounts of chlorinated anisyl metabolites in both laboratory settings and natural habitats, challenging the anthropogenic-centric view of their origin researchgate.netasm.org. Approximately 90% of the halogenated compounds identified in fungi contain chlorine, underscoring the prevalence of chlorination in fungal secondary metabolism researchgate.net. This natural biogenesis of chlorinated compounds, such as this compound, highlights the diverse chemical capabilities of fungi and their significant contribution to environmental halogen cycles.

This compound as a Lead Compound for Novel Enzyme Inhibitors in Microbial Systems

This compound has been identified as a potent inhibitor of isocitrate lyase (ICL), an enzyme critical to the glyoxylate (B1226380) cycle nih.govijper.orgresearchgate.net. The glyoxylate cycle is a simplified form of the tricarboxylic acid (TCA) cycle, essential for the survival of many microorganisms, including bacteria, fungi, protozoans, and algae, particularly when they rely on two-carbon compounds as their sole carbon source ijper.org.

Detailed research findings have quantified this compound's inhibitory activity against ICL from diverse organisms. The determined Ki-values illustrate its efficacy across different kingdoms:

Table 1: this compound's Inhibitory Activity Against Isocitrate Lyase (ICL)

| Source of Isocitrate Lyase | Ki-value (µM) nih.govresearchgate.net |

| Ricinus communis (Plant) | 5.2 |

| Acinetobacter calcoaceticus (Bacterium) | 11 |

| Neurospora crassa (Fungus) | 7.4 |

This compound's ability to inhibit ICL in plants, bacteria, and fungi, coupled with its general activity against bacteria and fungi, positions it as a promising lead compound nih.govijper.org. Inhibiting ICL represents a viable strategy for developing novel antimicrobial agents, especially against fungal pathogens oup.com. While this compound itself has been noted for potential toxicity that limits its in vivo pharmacological use, its structure provides a valuable scaffold for the design of synthetic analogs with improved therapeutic profiles researchgate.netoup.com. Natural products, including compounds like this compound, are a significant source of enzyme inhibitors, offering complex and diverse structures that can inspire medicinal chemistry efforts nih.govmdpi.com.

Potential of this compound and its Analogs in the Development of Targeted Agro-Biotechnological Agents

The inhibitory activity of this compound against isocitrate lyase in plant, bacterial, and fungal systems suggests its significant potential in agro-biotechnology nih.govijper.orgresearchgate.net. The glyoxylate cycle, regulated by ICL, is crucial for the survival and virulence of many plant pathogens and agricultural pests that utilize lipids or other two-carbon compounds for growth ijper.org. Therefore, targeting ICL with this compound or its derivatives could offer a novel approach for disease and pest control in agriculture.

Fungal biotechnology already plays a vital role in developing agents for agricultural applications, including controlling plant diseases, nematodes, and insect pests, and promoting plant growth amazon.comresearchgate.net. This compound's inherent antifungal and antibacterial properties further support its consideration as a lead compound for developing targeted agro-biotechnological agents nih.govijper.org. Analogs of natural products are frequently explored to enhance efficacy, reduce toxicity, and improve specificity, making this compound an excellent starting point for such development researchgate.net. These agents could provide more sustainable and environmentally friendly alternatives to conventional chemical pesticides by specifically disrupting essential metabolic pathways in target organisms.

Theoretical Frameworks for Understanding Natural Organohalogen Production by Fungi

The widespread natural occurrence of organohalogen compounds, including this compound, necessitates theoretical frameworks to understand their biosynthesis by fungi. It is now well-established that various organisms, including fungi, extensively biosynthesize organohalogens in both marine and terrestrial environments frontiersin.orginfona.pldavidmoore.org.uknih.gov. Fungi, particularly members of the Basidiomycota phylum, are significant producers of these compounds davidmoore.org.ukresearchgate.net.

The prevailing theory suggests that the production of organohalogens confers a competitive advantage to the producing microorganisms, acting as chemical weapons against predators or competitors in their ecological niches frontiersin.org. The enzymatic machinery responsible for halogenation in fungi involves several enzyme families, including metalloenzymes, flavoproteins, and S-adenosyl-L-methionine (SAM) enzymes researchgate.net. A key mechanism involves halogenoperoxidases, such as vanadium chloroperoxidase (vCPO), which catalyze the oxidation of halides (e.g., chloride ions) to highly reactive hypohalous acids (e.g., hypochlorous acid). These hypohalous acids then react with electron-rich organic substrates, leading to the incorporation of halogen atoms into complex natural products like this compound researchgate.net. This understanding underscores that organohalogens are not solely anthropogenic pollutants but are widely produced through sophisticated natural biosynthetic pathways, reflecting long-standing evolutionary adaptations in fungal metabolism researchgate.netinfona.plasm.org.

Q & A

How do I formulate a clear and feasible research question for studying Mycenon?

- Methodological Answer: Use frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or PCC (Population, Concept, Context) to structure your question. For example:

-

Population/Problem: this compound's chemical stability under varying pH conditions.

-

Intervention/Exposure: Exposure to enzymatic degradation.

-

Outcome: Quantify degradation kinetics.

Ensure the question is specific (e.g., "How does pH affect this compound's stability in aqueous solutions?") and testable using available analytical methods (e.g., HPLC, mass spectrometry) . Validate feasibility by reviewing existing literature for data gaps and resource availability .- Example Table: Research Question Validation Checklist

| Criterion | Example for this compound Study |

|---|---|

| Specificity | Focus on pH-dependent stability |

| Measurability | Use HPLC to quantify degradation products |

| Relevance | Addresses drug formulation challenges |

| Feasibility | Lab equipment and reagents available |

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer:

- Step 1: Identify core concepts (e.g., "this compound synthesis," "metabolic pathways") and use Boolean search terms (e.g., "this compound AND stability NOT industrial") .

- Step 2: Prioritize peer-reviewed journals and avoid unreliable sources (e.g., ).

- Step 3: Map contradictions (e.g., conflicting reports on this compound's solubility) and highlight unresolved gaps .

Advanced Research Questions

Q. How can I optimize experimental parameters for analyzing this compound’s reactivity under varying temperatures?

- Methodological Answer:

-

Design: Use a factorial design to test temperature (e.g., 25°C, 37°C, 50°C) and solvent systems (aqueous vs. organic).

-

Controls: Include negative controls (no this compound) and positive controls (known reactive compounds).

-

Replication: Perform triplicate runs to account for instrumental variability .

-

Data Collection: Track reaction intermediates via time-resolved spectroscopy .

- Example Table: Experimental Variables

| Independent Variable | Dependent Variable | Controlled Parameters |

|---|---|---|

| Temperature | Reaction rate constant (k) | Solvent purity, pH |

| Solvent polarity | Degradation product yield | Light exposure, agitation |

Q. How should I address contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer:

- Step 1: Compare methodologies (e.g., cell lines used, assay protocols). For instance, discrepancies in IC50 values may arise from differing cell viability assays (MTT vs. ATP-based) .

- Step 2: Conduct sensitivity analysis to identify variables most affecting outcomes (e.g., incubation time, solvent carrier) .

- Step 3: Replicate key experiments under standardized conditions to resolve conflicts .

Q. What statistical methods are appropriate for synthesizing heterogeneous data on this compound’s pharmacokinetics?

- Methodological Answer:

- Meta-analysis: Use random-effects models to account for inter-study variability (e.g., differing dosing regimens).

- Subgroup Analysis: Stratify data by administration route (oral vs. intravenous) or species (in vitro vs. in vivo) .

- Software Tools: R packages (e.g.,

metafor) or Python’sSciPyfor heterogeneity testing (I² statistic) .

Ethical and Reporting Guidelines

Q. What ethical considerations apply to this compound research involving human-derived samples?

- Methodological Answer:

- Informed Consent: Ensure participants understand risks/benefits of providing biological samples (e.g., serum for this compound binding studies) .

- Data Anonymization: Remove identifiers from datasets before publication .

- Regulatory Compliance: Obtain approvals from institutional review boards (IRBs) for protocols involving human tissues .

Q. How should I structure tables and figures for publishing this compound research?

- Methodological Answer:

- Tables: Avoid vertical lines; use horizontal lines sparingly. Include raw data in appendices and processed data in the main text (e.g., kinetic parameters in Table 1) .

- Figures: Ensure 300–600 DPI resolution for microscopy images. Label axes clearly (e.g., "Time (h)" vs. "this compound Concentration (µM)") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.